![molecular formula C10H22N2 B1289957 N-(2-Azepan-1-ylethyl)-N-ethylamine CAS No. 55543-73-2](/img/structure/B1289957.png)
N-(2-Azepan-1-ylethyl)-N-ethylamine
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Description
N-(2-Azepan-1-ylethyl)-N-ethylamine, also known as N-ethylamino-2-azepane, is a heterocyclic amine base molecule that is used in a variety of scientific research applications. It is found in nature, but can also be synthesized in the laboratory. This molecule has a wide range of biochemical and physiological effects, and is used in a variety of lab experiments.
Scientific Research Applications
Azepane-Based Motifs in Drug Discovery
Azepane-based compounds are known for their structural diversity and pharmacological properties, making them valuable in discovering new therapeutic agents. These compounds have been developed into FDA-approved drugs to treat various diseases. Research on azepane and its derivatives, including N-(2-Azepan-1-ylethyl)-N-ethylamine, focuses on creating less toxic, cost-effective, and highly active analogs for numerous applications, such as anticancer, antitubercular, anti-Alzheimer's, and antimicrobial agents. The structure-activity relationship (SAR) and molecular docking studies of these compounds are crucial for future drug discovery and development (Gao-Feng Zha et al., 2019).
Synthesis and Biological Properties
The synthesis, reactions, and biological properties of azepane-based heterocyclic compounds have been extensively studied. These compounds, including azepine, azepanone, and azepane derivatives, have shown significant pharmacological and therapeutic implications. Although the biological aspects of these compounds are still under-explored, the existing literature from the last fifty years provides a foundation for further research into their potential applications (Manvinder Kaur et al., 2021).
properties
IUPAC Name |
2-(azepan-1-yl)-N-ethylethanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22N2/c1-2-11-7-10-12-8-5-3-4-6-9-12/h11H,2-10H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGFQAQPRHSNKRA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCCN1CCCCCC1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70629727 |
Source
|
Record name | 2-(Azepan-1-yl)-N-ethylethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70629727 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
55543-73-2 |
Source
|
Record name | 2-(Azepan-1-yl)-N-ethylethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70629727 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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